molecular formula C9H9IO2 B139552 Ethyl 3-iodobenzoate CAS No. 58313-23-8

Ethyl 3-iodobenzoate

Cat. No. B139552
CAS RN: 58313-23-8
M. Wt: 276.07 g/mol
InChI Key: POGCXCWRMMXDAQ-UHFFFAOYSA-N
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Description

Ethyl 3-iodobenzoate is a halogenated aromatic ester . It is used in various chemical reactions .


Synthesis Analysis

This compound affords arylzinc bromide via reaction with i-PrMgBr in THF, followed by reaction with ZnBr2 .


Molecular Structure Analysis

The molecular formula of this compound is C9H9IO2 . The average mass is 276.071 Da and the monoisotopic mass is 275.964722 Da .


Chemical Reactions Analysis

This compound is involved in the formation of arylzinc bromide via reaction with i-PrMgBr in THF, followed by reaction with ZnBr2 .


Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 299.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.9±3.0 kJ/mol, and the flash point is 134.8±22.6 °C . The index of refraction is 1.585, and the molar refractivity is 55.6±0.3 cm3 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis and Characterization

Ethyl 3-iodobenzoate is a versatile compound in chemical synthesis. It is used in the synthesis of various complex organic molecules. For example, it has been utilized in the preparation of 3-iodobenzoylhydrazine and further in the creation of hydrazones and 1,3,4-oxadiazolines, confirmed by IR spectroscopy (H. Jun, 2011) . Additionally, it plays a crucial role in the synthesis of isocoumarins, a class of organic compounds, through Pd/C-mediated reactions with terminal alkynes, showing good yields and regioselectivity (V. Subramanian et al., 2005) .

Application in Organic Reactions

The compound is also instrumental in magnesiation reactions, where it undergoes a reaction with active magnesium. This reaction demonstrates its stability and potential to form adducts with carbonyl compounds (O. Sugimoto et al., 2004) . This compound is used in iodocyclization processes to synthesize a variety of 3-iodobenzo[b]furans, showcasing its versatility in organic chemistry (Takashi Okitsu et al., 2008) .

Catalytic Reactions and Synthesis

It has a role in catalyst-free P-C coupling reactions, showcasing its ability to react with diarylphosphine oxides in water under microwave irradiation (E. Jablonkai et al., 2015) . Moreover, it contributes to the formation of mixed-ligand binuclear Zn(II) 2-iodobenzoate complexes, indicative of its potential in creating complex metal-organic structures (M. A. Bondarenko et al., 2021) .

Pharmaceutical Applications

In pharmaceutical research, this compound derivatives have been explored for their anticancer activity. Novel hydrazide-hydrazones derived from ethyl paraben, a related compound, have shown promising results against liver cancer cell lines, highlighting the potential of this compound derivatives in cancer treatment (M. Han et al., 2020) .

Environmental and Analytical Chemistry

This compound is also significant in environmental and analytical chemistry. For instance, studies on the environmental behavior of UV filters have involved ethyl 4-aminobenzoate, a similar compound, to understand its transformation products and fate in the environment (A. J. Li et al., 2017) .

Safety and Hazards

Ethyl 3-iodobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

Ethyl 3-iodobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of arylzinc bromide and functionalized arylmagnesium compounds . It interacts with enzymes such as i-PrMgBr and ZnBr2, facilitating the formation of these compounds. The nature of these interactions involves the halogenated aromatic ester reacting with the enzymes to produce the desired products.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the respiratory system, causing irritation . The compound’s impact on cell function includes altering cell signaling pathways and gene expression, which can lead to changes in cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical reaction. The compound’s molecular interactions include binding to specific enzymes, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to altered cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to toxic or adverse effects. Studies have indicated threshold effects, where the compound’s impact becomes significant beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways is essential for understanding its overall biochemical impact .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These factors guide the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is crucial for comprehending its role in cellular processes .

properties

IUPAC Name

ethyl 3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGCXCWRMMXDAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207044
Record name Ethyl 3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58313-23-8
Record name Ethyl 3-iodobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058313238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-iodobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-iodobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the common application of Ethyl 3-iodobenzoate in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. For example, it can be reacted with hydrazine hydrate to produce 3-iodobenzoylhydrazine [, ]. This compound can further react with various aldehydes to yield hydrazones, which can then be cyclized to form 3-N-propanoyl-2-aryl-5-(3-iodophenyl)-1,3,4-oxadiazolines [].

Q2: What spectroscopic data is available for confirming the structure of compounds derived from this compound?

A2: Infrared (IR) spectroscopy plays a crucial role in structural confirmation. For instance, the formation of 3-N-propanoyl-2-aryl-5-(3-iodophenyl)-1,3,4-oxadiazolines from this compound derivatives is confirmed by analyzing their characteristic IR absorption bands [].

Q3: Can you describe a specific structural feature of a compound derived from this compound?

A3: In the compound 2-(Tritylsulfanyl)this compound, derived from this compound, the triphenylmethyl group attached to the sulfur atom exhibits a slightly flattened geometry around its methine carbon. This structural detail was revealed through crystallographic analysis [].

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